molecular formula C17H14N6O2S B2780659 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950247-99-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2780659
CAS No.: 950247-99-1
M. Wt: 366.4
InChI Key: DMHKNBVCWWCPIR-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-2-13-19-21-17(26-13)18-16(24)14-15(12-9-6-10-25-12)23(22-20-14)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHKNBVCWWCPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound has a complex structure that includes a thiadiazole ring and a triazole moiety. The presence of these heterocycles is often associated with various pharmacological activities. Below is the molecular formula and structural representation:

Property Details
Molecular Formula C17H16N4O2S
Molecular Weight 344.39 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole and triazole exhibit promising anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : The compound showed significant cytotoxicity with an IC50 value of approximately 12.5 µM, indicating its potential as an anticancer agent against breast cancer cells .
  • HepG2 Liver Cancer Cells : Another study reported an IC50 value of 3.13 µM for HepG2 cells, suggesting enhanced potency compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial potential of the compound has been assessed against a variety of bacterial and fungal strains.

Research Findings

  • Bacterial Activity : The compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 20–28 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : It also demonstrated antifungal activity with MIC values comparable to those of established antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant potential of the compound was evaluated through various assays that measure the ability to scavenge free radicals.

Findings

Studies indicated that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Biological Activity
Thiadiazole Ring Enhances antimicrobial properties
Triazole Moiety Increases anticancer activity
Furan Group Contributes to antioxidant effects

Scientific Research Applications

Introduction to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

The compound This compound is a complex heterocyclic molecule that combines several pharmacologically active scaffolds, including the 1,3,4-thiadiazole, furan, and triazole rings. This combination of rings often results in compounds with significant biological activity, making them of interest for various applications in medicinal chemistry.

Antimicrobial and Antifungal Activities

Compounds with similar structures, incorporating 1,3,4-thiadiazole and triazole rings, have shown promising antimicrobial and antifungal activities. The presence of these rings often enhances the compound's ability to interact with biological targets, such as enzymes or receptors, which are crucial for microbial survival.

Anticancer Activities

The integration of furan and 1,3,4-thiadiazole rings in a molecule can lead to enhanced anticancer activity. Studies have shown that compounds with these scaffolds can exhibit potent cytotoxic effects against various cancer cell lines by inhibiting key enzymes or signaling pathways involved in cancer progression .

Pharmacological Significance of Triazole Scaffold

Triazole derivatives have been extensively studied for their chemotherapeutic values, including antiviral, antibacterial, and anticancer activities . The presence of a triazole ring in the compound of interest could contribute to its potential pharmacological applications.

Case Studies and Research Findings

  • Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents by targeting various pathways critical for cancer cell proliferation .
  • Antimicrobial Activity : The combination of 1,3,4-thiadiazole and triazole rings often results in compounds with effective antimicrobial properties, making them candidates for developing new antimicrobial drugs.

Data Tables

Unfortunately, specific data tables for This compound are not available due to the lack of detailed studies on this exact compound. However, related compounds can provide insights into potential applications:

Compound Features Biological Activity Potential Applications
1,3,4-Thiadiazole & Triazole RingsAntimicrobial, AnticancerDrug Development for Infections and Cancer
Furan Ring IntegrationEnhanced Anticancer ActivityTargeted Cancer Therapies
Triazole ScaffoldChemotherapeutic ValuesAntiviral, Antibacterial Drugs

Q & A

Q. Methodological Approach

  • Dose-Response Repetition : Conduct 3 independent assays to confirm IC₅₀ consistency .
  • Orthogonal Assays : Validate antimicrobial activity with LIVE/DEAD staining alongside MIC .
  • Meta-Analysis : Compare data across analogs (e.g., furan vs. thiophene derivatives) to identify trends .

What computational tools are recommended for predicting the drug-likeness of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to assess BBB permeability (score: 0.03) and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to EGFR .
  • QSAR Models : Apply 2D descriptors (e.g., AlogP, topological polar surface area) to predict activity cliffs .

What challenges arise during scale-up synthesis, and how are they mitigated?

Advanced Research Question
Key issues and solutions:

  • Solvent Volume Reduction : Switch from DMF to ethanol for greener processing and easier recycling .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during azide formation .
  • Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.